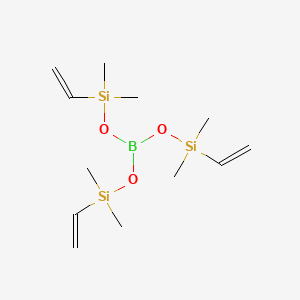

Boron vinyldimethylsiloxide

Description

Context within Organoboron Chemistry

Historical Development of Boron-Containing Compounds in Synthesis

The exploration of organic compounds containing boron has a rich history spanning over a century, with many of their fundamental chemical properties and reactivities established long ago. scispace.com The field of organoboron chemistry began to gain significant momentum in the mid-20th century, largely due to the pioneering work of Herbert C. Brown and his colleagues on hydroboration. scispace.comnumberanalytics.com This foundational research established organoboranes as versatile and widely used reagents and intermediates in organic synthesis. scispace.comnumberanalytics.com

Initially utilized in organic synthesis approximately 60 years ago, the applications of organoboron compounds have continuously expanded. researchgate.net They are now integral to a wide array of classic and important reactions, including hydroboration and the Suzuki-Miyaura cross-coupling reaction. numberanalytics.comresearchgate.net The versatility and reactivity of these compounds have made them indispensable tools, leading to their use in everything from simple functional group transformations to the synthesis of complex molecules. numberanalytics.com In recent years, the unique electronic and physicochemical properties of boron-containing compounds have attracted increasing attention from the pharmaceutical industry and academia for the development of novel therapeutics. nih.govmdpi.com This has led to the approval of several boron-containing drugs by the U.S. Food and Drug Administration (FDA). acs.orgacs.org

Significance of Organosilicon Moieties in Chemical Design

Organosilicon compounds, which contain carbon-silicon bonds, are crucial as building blocks and valuable molecules in various materials and as synthetic intermediates. researchgate.netigem.org The "silicon switch," or the substitution of a carbon atom with a silicon atom in a molecule, is a strategy that has been employed since the 1970s to create novel analogs of bioactive molecules. rsc.orgresearchgate.net This approach is based on the fact that while silicon and carbon share some chemical similarities due to having four valence electrons, they also have substantial differences that can lead to marked variations in physicochemical and biochemical properties. rsc.orgrsc.org

The introduction of silicon can alter a molecule's size, shape, conformational flexibility, and polarity. researchgate.net Silicon forms longer bonds with more variable angles compared to carbon, which can lead to diverse ring conformations and altered reactivity. igem.org Furthermore, silicon's preference for single bonds can result in more stable compounds than their carbon counterparts. igem.org Organosilicon compounds are generally more lipophilic than their carbon analogs, which can enhance their ability to cross cell membranes. igem.orgrowansci.com These modified properties, including the potential for improved potency and metabolic stability, have made organosilicon chemistry an innovative and attractive area in drug design and medicinal chemistry. nih.govtandfonline.comenamine.net

Unique Structural Features and Reactivity Potential of Boron Vinyldimethylsiloxide

This compound is distinguished by the presence of a boron atom bonded to a vinyldimethylsiloxane group. smolecule.com This unique structure, combining both boron and organosilicon components, imparts dual functionality and a distinct reactivity profile. smolecule.com The boron atom, with its empty p-orbital, acts as a Lewis acid, capable of accepting electron pairs from Lewis bases. nih.govsmolecule.com This characteristic is fundamental to its potential applications in catalysis, where it can activate other molecules to promote chemical reactions. smolecule.comoaepublish.com

The reactivity of this compound is also influenced by its silicon component. Key reactions include:

Hydrolysis: It can react with water under certain conditions to form boric acid and silanol (B1196071) compounds. smolecule.com

Alkylation: The compound can undergo alkylation reactions with various electrophiles, leading to the formation of substituted derivatives. smolecule.com

Boron-Wittig Reaction: It can participate in stereoselective reactions to produce vinyl boronates, which are valuable intermediates in organic synthesis. smolecule.com

The molecule is known to decompose slowly in the presence of moisture, liberating divinyltetramethyldisiloxane and boric acid. gelest.comgelest.com It is typically a liquid at room temperature. gelest.comgelest.com

Evolution of Research Trajectories in this compound Chemistry

Research into this compound has primarily focused on its utility as a chemical intermediate in organic synthesis. smolecule.comgelest.comgelest.com Its ability to serve as a precursor for vinyl boronates makes it a valuable tool in the development of molecules for the pharmaceutical and agrochemical industries. smolecule.com The compound's dual nature, stemming from its boron and siloxane components, allows it to be used in a variety of chemical transformations. smolecule.com

Current research continues to explore its potential in catalysis due to its Lewis acidic nature. smolecule.com Investigations into its interactions with other chemicals, particularly its reactivity with electrophiles and its compatibility with different solvents, are crucial for expanding its applications in organic synthesis. smolecule.com While its primary role has been as an intermediate, the unique properties of this compound suggest potential for its incorporation into more complex molecular architectures and materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 383189-04-6 | chemicalbook.comchemicalbook.comalfa-chemistry.com |

| Molecular Formula | C12H27BO3Si3 | gelest.comchemicalbook.comalfa-chemistry.com |

| Molecular Weight | 314.41 g/mol | chemicalbook.comalfa-chemistry.com |

| Physical State | Liquid | gelest.comgelest.com |

| Boiling Point | 75°C at 5 mmHg | chemicalbook.com |

| Density | 0.872 g/cm³ | chemicalbook.com |

| Refractive Index | 1.4163 | chemicalbook.com |

Properties

IUPAC Name |

tris[ethenyl(dimethyl)silyl] borate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3Si3/c1-10-17(4,5)14-13(15-18(6,7)11-2)16-19(8,9)12-3/h10-12H,1-3H2,4-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHGQPXBJLWLCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boron Vinyldimethylsiloxide

Direct Synthetic Routes

Direct synthetic routes are characterized by the one-pot or sequential reaction of silicon- and boron-containing precursors to form the target molecule. These methods are often favored for their atom economy and straightforward reaction pathways.

The most direct method for synthesizing Boron vinyldimethylsiloxide involves the condensation reaction between a suitable vinyldimethylsilyl precursor and a boron reagent. A primary example of this approach is the reaction of boric acid with a reactive vinyldimethylsilyl compound. This is analogous to the classical preparation of borate (B1201080) esters from boric acid and alcohols.

A well-documented related synthesis is the preparation of tris(chlorodimethylsilyl) borate, a structural analogue, which is achieved by reacting boric acid with an excess of dimethyldichlorosilane in a dry ether solvent. This reaction proceeds over 24-72 hours and establishes the B(OSiR₃)₃ core structure. Similarly, the synthesis of this compound can be accomplished through the reaction of boric acid with a vinyldimethylsilyl precursor, such as vinyldimethylsilanol or a silylamine like 1-(dimethyl(vinyl)silyl)piperidine. The reaction with a silanol (B1196071) would proceed via a condensation mechanism, releasing water as a byproduct, while the reaction with a chlorosilane would release hydrogen chloride (HCl).

General Reaction Scheme: B(OH)₃ + 3 (CH₂=CH)(CH₃)₂Si-X → B[OSi(CH₃)₂(CH=CH₂)]₃ + 3 HX (where X can be OH, Cl, or NR₂)

The selection of appropriate precursors is critical for the success of direct synthetic routes, influencing reaction rates, yields, and the nature of byproducts.

Silicon Precursors : The choice of the vinyldimethylsilyl precursor dictates the reaction conditions.

Vinyldimethylsilanol ((CH₂=CH)(CH₃)₂SiOH) : Reacts directly with boric acid in a condensation reaction. The primary byproduct is water, which typically needs to be removed to drive the reaction to completion.

Vinyldimethylchlorosilane ((CH₂=CH)(CH₃)₂SiCl) : Offers higher reactivity compared to the silanol. The reaction with boric acid generates HCl, which must be neutralized with a base, such as pyridine (B92270), to prevent side reactions and corrosion.

Vinyldimethylsilylamines (e.g., 1-(dimethyl(vinyl)silyl)piperidine) : These precursors offer a reactive alternative, reacting with boric acid to release the corresponding amine as a byproduct.

Boron Precursors :

Boric Acid (B(OH)₃) : It is the most common, cost-effective, and readily available precursor for forming the borate core.

The following table summarizes the characteristics of different precursor combinations.

Interactive Data Table: Comparison of Precursors for Direct Synthesis

| Silicon Precursor | Boron Precursor | Byproduct | Advantages | Disadvantages |

|---|---|---|---|---|

| Vinyldimethylsilanol | Boric Acid | Water (H₂O) | Clean reaction, readily available precursors. | Requires removal of water to drive equilibrium. |

| Vinyldimethylchlorosilane | Boric Acid | Hydrogen Chloride (HCl) | High reactivity. | Byproduct is corrosive and requires a scavenger. |

Indirect and Convergent Synthetic Approaches

Indirect methods involve the synthesis of key intermediates which are then combined to form the final this compound structure. These approaches can offer greater control over the final structure, particularly for more complex molecules.

The Boron-Wittig reaction is a powerful method for the stereoselective synthesis of vinyl boronate esters from aldehydes and 1,1-bis(pinacolboronates). This reaction provides a route to create the vinyl-boron bond arrangement found in various organoboron compounds. In the context of an indirect synthesis, a vinyl boronate ester could theoretically serve as a precursor. However, this approach is not a standard documented route for this compound, as it would require subsequent and complex transesterification or substitution reactions to attach the three vinyldimethylsiloxy groups to the boron center, replacing the original ester groups. The direct formation of the Si-O-B bond is generally more straightforward.

A key aspect of synthesizing this compound is the efficient formation of the Si-O-B bond. This leverages principles from siloxane chemistry, where silanols condense to form stable siloxane (Si-O-Si) linkages. In this case, the chemistry is extended to form borosiloxane (Si-O-B) bonds.

The formation of the Si-O-B linkage can be achieved through sol-gel processes, where the hydrolysis and condensation of silicon and boron precursors (like alkoxysilanes and borates) occur. In non-aqueous systems, the reaction between a chlorosilane and boric acid is a prime example of integrating siloxane bond-forming principles. Borate ions can also act as effective cross-linking agents in silicate (B1173343) solutions, promoting the formation of a stable borosilicate network. This inherent reactivity between silicon functional groups and boron-oxygen compounds is the chemical foundation for the construction of the this compound structure.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and side products. While specific optimization studies for this exact compound are not extensively published, principles can be drawn from related borate ester and borosiloxane syntheses.

Key parameters for optimization include:

Temperature : The reaction temperature affects the rate of condensation. Moderate heating can increase the reaction rate, but excessive temperatures may lead to decomposition or unwanted side reactions.

Solvent : An inert, dry solvent such as diethyl ether or toluene (B28343) is often used to facilitate the reaction and control the concentration of reactants. The solvent must be free of water to prevent hydrolysis of the precursors and product.

Stoichiometry : The ratio of the silicon precursor to the boron precursor is critical. A slight excess of the more volatile silicon precursor may be used to ensure the complete conversion of boric acid.

Byproduct Removal : In condensation reactions, the removal of byproducts (e.g., water or HCl) is essential to shift the reaction equilibrium towards the product. Water can be removed by azeotropic distillation (e.g., with a Dean-Stark apparatus). HCl is typically removed by adding a non-nucleophilic base, such as pyridine or triethylamine, which precipitates as a salt that can be filtered off.

The following interactive table outlines key optimization parameters and their expected effects.

Interactive Data Table: Optimization of Reaction Conditions

| Parameter | Condition | Rationale | Expected Outcome |

|---|---|---|---|

| Temperature | 40-80 °C | Increase reaction rate without causing decomposition. | Higher yield in shorter time. |

| Solvent | Anhydrous Toluene | Allows for azeotropic removal of water byproduct. | Drives reaction equilibrium towards product formation. |

| Catalyst/Scavenger | Pyridine (for chlorosilane route) | Neutralizes HCl byproduct, preventing side reactions. | Higher purity and yield by preventing product degradation. |

| Reaction Time | 24-72 hours | Ensure complete reaction of trifunctional boric acid. | Maximizes conversion of starting materials. |

| Atmosphere | Inert (Nitrogen/Argon) | Prevents moisture from entering the reaction. | Avoids hydrolysis of Si-Cl or Si-O-B bonds. |

Chemical Reactivity and Reaction Mechanisms of Boron Vinyldimethylsiloxide

Lewis Acidity and Electron Pair Acceptance

The boron atom in Boron vinyldimethylsiloxide possesses a vacant p-orbital, rendering it electron-deficient and capable of acting as a Lewis acid. smolecule.com This inherent Lewis acidity is a cornerstone of its reactivity, allowing it to accept electron pairs from Lewis bases and to activate other molecules for chemical transformations. smolecule.commcmaster.ca

As a consequence of its Lewis acidic nature, the boron center can readily coordinate with a variety of Lewis bases (electron-pair donors). This interaction involves the formation of a dative covalent bond, where the Lewis base donates a pair of electrons to the empty p-orbital of the boron atom. The strength of this coordination is dependent on both the electronic properties and the steric bulk of the interacting Lewis base.

While specific studies detailing the coordination chemistry of this compound are not extensively documented, the behavior of other sterically hindered tri-coordinate boranes provides insight. For instance, bulky boranes like tris(ortho-carboranyl)borane show selective binding, forming stable adducts only with small Lewis bases while being unable to form classical adducts with larger bases. researchgate.netrsc.org This phenomenon, known as a "frustrated Lewis pair" when combined with a bulky base, highlights the critical role of sterics. rsc.org It can be inferred that the three large vinyldimethylsiloxy groups surrounding the boron center in this compound would similarly influence its coordination behavior, favoring complexation with less sterically demanding Lewis bases.

Table 1: Examples of Lewis Base Coordination with Boron Centers

| Lewis Acid Type | Lewis Base | Interaction Type | Reference Finding |

|---|---|---|---|

| General Boron Lewis Acid | Ammonia (NH₃) | Adduct Formation | Forms a stable dative bond with the boron center. |

| General Boron Lewis Acid | Phosphines (e.g., PPh₃) | Adduct Formation | Can form stable adducts, though sterics can play a significant role. |

| Bulky Borane (B79455) (e.g., BoCb₃) | Acetonitrile (CH₃CN) | Adduct Formation | Small enough to form a stable adduct. rsc.org |

| Bulky Borane (e.g., BoCb₃) | Bulky Phosphine (e.g., P(o-tol)₃) | Frustrated Lewis Pair (No Adduct) | Steric hindrance prevents the formation of a classical adduct. rsc.org |

The ability of this compound to function as a Lewis acid allows it to act as a catalyst or reagent to activate substrates. smolecule.com The activation mechanism typically involves the coordination of the boron atom to an electron-rich site on the substrate molecule, such as an oxygen or nitrogen atom. This coordination withdraws electron density from the substrate, making it more electrophilic and thus more susceptible to subsequent reactions, such as nucleophilic attack. mcmaster.ca

A prime example of this activation is the interaction with carbonyl compounds (aldehydes, ketones, esters). The boron atom coordinates to the carbonyl oxygen, enhancing the positive partial charge on the carbonyl carbon. This activation facilitates reduction by hydride reagents or attack by other nucleophiles. mcmaster.ca This general principle is a fundamental aspect of Lewis acid catalysis in organic synthesis. The reactivity of this compound in this context makes it a potential candidate for promoting various organic transformations.

Vinyl Group Reactivity and Transformations

The three vinyl groups (CH₂=CH-) in the molecule are centers of high electron density due to their π-bonds, making them susceptible to attack by electrophiles and capable of participating in various addition reactions. acs.org

An electrophilic addition reaction is a characteristic transformation for alkenes. In the case of this compound, the π-electrons of a vinyl group can attack an electrophile (E⁺), leading to the cleavage of the π-bond and the formation of a new σ-bond. This process generates a carbocation intermediate. wikipedia.orgslideshare.net The regioselectivity of this attack generally follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation on the more substituted carbon. libretexts.org

The resulting carbocation is then attacked by a nucleophile (Nu⁻) to form the final addition product. wikipedia.org

Table 2: General Mechanism of Electrophilic Addition to a Vinyl Group

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | The π-bond of the vinyl group attacks an electrophile (E⁺). | Carbocation |

| 2 | A nucleophile (Nu⁻) attacks the carbocation. | Final Product (Addition) |

Common electrophilic additions include hydrohalogenation (with H-X) and halogenation (with X₂).

The vinyl groups of this compound can undergo a variety of addition reactions. One important reaction in organosilicon chemistry is hydrosilylation, which involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond. This reaction is typically catalyzed by transition metals and is a powerful method for forming carbon-silicon bonds. While studies on this compound itself are specific, related processes like the regioselective hydrosilylation of other alkenyl boronates are well-established. researchgate.net Such reactions would yield products with new ethyl-silyl linkages.

Other potential addition reactions include polymerization, where the vinyl groups act as monomers, and radical additions.

Silicon-Boron Interconversions and Exchange Reactions

The B-O-Si linkage is a key structural feature of the molecule. While this bond is generally stable, it can participate in exchange reactions under certain conditions. The molecule is known to decompose slowly in the presence of moisture, with hydrolysis leading to the cleavage of the B-O-Si bond to form boric acid and divinyltetramethyldisiloxane. researchgate.netresearchgate.net

Boron-silicon exchange reactions, particularly those involving the cleavage of a carbon-silicon bond and the formation of a carbon-boron bond, have been studied in other systems. For example, the exchange between trimethylsilyl-substituted arenes and boron tribromide proceeds through a defined mechanism. rsc.org Although this involves a C-Si bond rather than an O-Si bond, it provides a mechanistic framework for how such exchanges can occur. A similar reaction involving this compound might be initiated by a strong Lewis acid or halide source, potentially leading to an exchange of the -OSi(Me)₂CH=CH₂ group with another substituent on the attacking boron reagent. However, specific studies detailing such interconversions for this compound are not prominent in the literature.

Double Boron-Silicon Exchange Reactions

Double boron-silicon exchange reactions represent a significant class of reactions for compounds like this compound. These reactions provide an important pathway for the synthesis of electron-deficient boroles from electron-rich siloles, which are valuable for the creation of boron-doped π-conjugated molecular materials. nih.gov While the specific mechanism for this compound is not detailed in available literature, the general principles can be understood from studies on analogous systems, such as the reaction between dibenzosiloles and boron tribromide. nih.govrsc.org

Role of Steric and Electronic Factors in Exchange Processes

The efficiency and kinetics of boron-silicon exchange reactions are significantly influenced by both steric and electronic factors within the reacting molecules. nih.gov These factors can either accelerate or decelerate the reaction rates by affecting the stability of intermediates and transition states on the potential energy surface. nih.govresearchgate.net

Steric Factors: Steric hindrance, particularly around the reactive silicon center, plays a critical role. In studies involving dibenzosilole frameworks, increased steric bulk in the "bay region" of the molecule was found to decelerate the second boron-silicon exchange step. nih.gov This is attributed to the increased energetic cost of accommodating bulky groups during the formation of the transition state. Similarly, the steric bulk of substituents on the borane reagent can influence the final products of the reaction. researchgate.net

Electronic Factors: The electronic properties of the substituents on the silane (B1218182) also have a profound impact. For instance, extended π-conjugation within the molecular framework can make the first boron-silicon exchange more challenging. nih.gov This is because the extended conjugation stabilizes the starting material, thereby increasing the energy required to initiate the exchange. The reaction involves the transformation of an electron-rich silole into an electron-deficient borole, highlighting the central role of electronic redistribution throughout the process. nih.gov

Table 2: Influence of Steric and Electronic Factors on Boron-Silicon Exchange

| Factor | Type | Effect | Mechanism | Source(s) |

|---|---|---|---|---|

| Increased steric hindrance | Steric | Decelerates the second exchange step | Raises the energy of the transition state | nih.gov |

| Extended π-conjugation | Electronic | Makes the first exchange step more difficult | Stabilizes the ground state of the reactant | nih.gov |

Hydrolytic Stability and Decomposition Pathways in Controlled Environments

The hydrolytic stability of this compound is a critical aspect of its chemical profile, as the Si-O-B linkage is susceptible to cleavage by water. While borosiloxanes can be synthesized to be resistant to atmospheric moisture, many, including this compound, will decompose in the presence of water. nih.gov

The primary decomposition pathway involves the hydrolysis of the borate (B1201080) ester. In controlled environments with exposure to moisture, this compound slowly decomposes, yielding boric acid and divinyltetramethyldisiloxane as the main products. This reaction represents a cleavage of the silicon-oxygen-boron bond.

Research on related polydimethylsiloxane (B3030410) (PDMS) fluids shows that hydrolysis rates are significantly influenced by pH. bohrium.com Degradation is more pronounced in very acidic (pH 2–4) and alkaline (pH 9–12) conditions compared to neutral environments. bohrium.com This suggests that the hydrolytic stability of this compound would likewise be lowest at pH extremes. The general stability of borosiloxanes can vary greatly, from extremely unstable compounds like trimethylsilyl (B98337) borate to more robust borocyclosiloxanes. nih.gov

Table 3: Hydrolysis of this compound

| Condition | Reactants | Products | Notes | Source(s) |

|---|---|---|---|---|

| Presence of Moisture/Water | This compound, Water | Boric acid, Divinyltetramethyldisiloxane | Slow decomposition occurs upon contact with moisture. |

Catalytic Applications of Boron Vinyldimethylsiloxide

Role as a Lewis Acid Catalyst in Organic Transformations

Boron vinyldimethylsiloxide, owing to the electron-deficient nature of its boron center, can theoretically function as a Lewis acid catalyst. Lewis acids are crucial in organic synthesis for their ability to activate electrophiles and promote a wide range of chemical reactions. The general principle involves the acceptance of a lone pair of electrons from a Lewis basic substrate, thereby enhancing its reactivity.

In theory, the boron atom in this compound could interact with lone-pair-donating functional groups, such as carbonyls, ethers, and alcohols. This interaction would polarize the functional group, making it more susceptible to nucleophilic attack. However, specific, documented examples of this compound being used for this purpose are not prevalent in the scientific literature.

Defunctionalization reactions, which involve the removal of a functional group, are important transformations in synthetic chemistry. Boron Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been shown to be effective catalysts for these processes. mdpi.comresearchgate.net These reactions often proceed via the activation of a C-X bond (where X is a heteroatom) by the Lewis acid. While it is plausible that this compound could catalyze similar reactions, dedicated studies on its application in this area are not available.

Co-catalytic Systems Involving this compound

Co-catalytic systems, where two or more catalysts work in concert to achieve a transformation that is not possible with a single catalyst, are a powerful tool in modern catalysis. There is no significant body of research that describes the use of this compound as a component in such systems.

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic studies are fundamental to understanding and optimizing catalytic processes. Such investigations for reactions catalyzed by this compound are not found in the available literature.

The analysis of transition states is a key aspect of mechanistic chemistry, providing insights into the energetic barriers and stereochemical outcomes of reactions. While transition state models for reactions involving other boron catalysts are well-established, similar analyses for reactions specifically catalyzed by this compound are not documented.

The structure of a catalyst, including the electronic and steric properties of its ligands, plays a critical role in its activity and selectivity. The vinyldimethylsiloxide group in this compound would undoubtedly influence its catalytic properties. However, without specific examples of its catalytic application, a detailed discussion of these structure-performance relationships remains speculative.

Applications in Organic Synthesis

Intermediate in Vinyl Boronate Synthesis

The primary application of Boron vinyldimethylsiloxide in organic synthesis is as an intermediate in the formation of vinyl boronates. smolecule.com These compounds are highly valued for their stability and broad utility in various synthetic transformations. organic-chemistry.org

A key advantage of using precursors like this compound is the ability to generate vinyl boronates with high stereoselectivity. The Boron-Wittig reaction is a prominent method for achieving this. nih.govresearchgate.net This reaction involves the interaction of stable and readily accessible 1,1-bis(pinacolboronates) with aldehydes to produce a variety of di- and trisubstituted vinyl boronate esters. nih.gov The process is known for its high stereoselectivity and efficiency under mild, transition-metal-free conditions, making it suitable for large-scale applications. organic-chemistry.orgnih.gov

The Boron-Wittig reaction provides access to synthetically challenging vinyl boronates that are difficult to obtain through other methods like alkyne hydroboration. organic-chemistry.org For example, the reaction can be tuned to produce specific isomers of trisubstituted vinyl boronates by varying the ligands on the boron atom. nih.gov This level of control is crucial for the synthesis of complex target molecules where specific stereochemistry is required. nih.gov

Another sophisticated method is the stereoselective vinylene homologation of organoboronates. This process involves the sequential insertion of carbenoids followed by a Peterson-type elimination, yielding a diverse range of alkenyl boronates with good to excellent trans-selectivity. nih.gov

Table 1: Examples of Stereoselective Vinyl Boronate Synthesis via Boron-Wittig Reaction nih.gov

| Aldehyde Reactant | Base | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | LiTMP | (E)-2-Styryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 92 |

| Cyclohexanecarboxaldehyde | LiTMP | (E)-2-(2-Cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 |

| Pivalaldehyde | LiTMP | (E)-2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 89 |

Data sourced from research on the practical application of the Boron-Wittig reaction for synthesizing trans-vinylboronates. nih.gov

Once synthesized, alkenyl boronic esters can undergo further derivatization to create a wide array of functionalized molecules. A powerful method for their initial synthesis from unfunctionalized alkenes is the palladium-catalyzed boryl-Heck reaction. nih.gov This reaction uses an electrophilic boron reagent, such as catecholchloroborane, to convert terminal alkenes into trans-alkenyl boronic esters with excellent regio- and stereoselectivity. nih.gov

The resulting catechol boronic esters are particularly useful because the catechol group is labile and can be easily exchanged. Through in situ transesterification, a variety of other boronic esters, amides, and trifluoroborates can be rapidly accessed by adding different nucleophiles after the initial reaction. nih.gov This flexibility allows for the creation of diverse, stereodefined, and functionalized olefins suitable for subsequent reactions. organic-chemistry.org

Table 2: Derivatization of Alkenyl Boronic Esters via Transesterification nih.gov

| Initial Product (from Boryl-Heck) | Nucleophile | Final Product |

|---|---|---|

| trans-alkenyl catechol boronate | Pinacol (B44631) | trans-alkenyl pinacol boronate |

| trans-alkenyl catechol boronate | N-Methyldiethanolamine | trans-alkenyl MIDA boronate |

This table illustrates the facile conversion of an initial boryl-Heck product into various useful boron derivatives. nih.gov

Carbon-Carbon Bond Forming Reactions

Vinyl boronates, derived from intermediates like this compound, are pivotal in the formation of carbon-carbon (C-C) bonds, a fundamental process in organic synthesis. researchgate.netresearchgate.net These reactions are essential for building the carbon skeletons of complex organic molecules.

The most prominent application of vinyl boronates is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. nih.gov This reaction creates a C-C bond by coupling the vinyl boronate with an organohalide. Vinyl boronates are valued in these reactions for their high stability and functional group tolerance. organic-chemistry.org

Beyond the Suzuki-Miyaura reaction, vinyl boronates participate in other significant coupling reactions, including:

Chan-Lam Coupling: Forms a carbon-heteroatom bond, typically C-N or C-O. nih.gov

Petasis Reaction: A multicomponent reaction that forms carbon-carbon bonds. organic-chemistry.org

Hayashi-Miyaura Conjugate Addition: Adds a vinyl group to an α,β-unsaturated ketone or ester. nih.gov

These coupling reactions demonstrate the versatility of vinyl boronates in constructing diverse molecular architectures. The ability to use various organoboron reagents, including vinyl boronates, in direct C-H activation and coupling with benzoic acid derivatives further expands their utility. nih.gov

Hydroboration is a classic reaction in organic chemistry where a boron-hydride bond adds across a carbon-carbon double or triple bond. masterorganicchemistry.com The hydroboration of alkenes, followed by oxidation, is a primary method for the anti-Markovnikov hydration of alkenes to produce alcohols. youtube.comyoutube.com The reaction proceeds via a concerted syn addition of the B-H bond across the alkene, with the boron atom adding to the less substituted carbon. masterorganicchemistry.comyoutube.com While this compound itself is not the hydroborating agent, the vinyl boronate products derived from it can be substrates for further transformations, and the principles of borane (B79455) reactivity are central to their synthesis and use.

Carboboration, the addition of a carbon-boron bond across an unsaturated C-C bond, is a less common but powerful method for C-C bond formation. It allows for the simultaneous installation of both a carbon group and a boron functional group, which can then be used in subsequent coupling reactions.

Role in the Synthesis of Functional Molecules and Fine Chemicals

The synthetic utility of this compound and its derived vinyl boronates extends to the production of high-value functional molecules and fine chemicals. boronmolecular.com These intermediates are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. smolecule.com

The stereocontrol offered by methods like the Boron-Wittig reaction is particularly important in medicinal chemistry, where the specific three-dimensional arrangement of atoms in a molecule is often critical to its biological activity. nih.govmdpi.com For instance, the selective synthesis of a specific vinyl boronate isomer was a key step in the total synthesis of the complex natural product palytoxin. nih.gov The development of boron-containing compounds as enzyme inhibitors and other therapeutic agents highlights the growing importance of organoboron chemistry in drug discovery. mdpi.com

Applications in Materials Science and Polymer Chemistry

Incorporation into Preceramic Polymer Formulations

Boron vinyldimethylsiloxide is identified as a key ingredient in preceramic polymer formulations. google.comgoogle.com These formulations are designed as liquid resins that can be processed like conventional polymers but are later converted into ceramic materials through a high-temperature heat treatment process known as pyrolysis. nih.gov The inclusion of this compound in these resins contributes to the final chemical composition and properties of the resulting ceramic. google.comgoogle.com These silicon-based preceramic polymers (PCPs) can be converted into various ceramic types, including silicon oxycarbide (SiOC) and silicon carbonitride (SiCN). nih.gov

The use of preceramic polymer resins containing this compound is particularly advantageous in the field of additive manufacturing (AM), or 3D printing. google.comgoogle.com These specialized resins are suitable for AM techniques like stereolithography, where a liquid photopolymer is selectively cured by light to build an object layer by layer. google.com This allows for the fabrication of ceramic components with highly complex geometries, which are difficult or impossible to achieve using traditional ceramic processing methods. aip.org The 3D-printed polymer part, containing this compound among other components, serves as a "green body" that is subsequently pyrolyzed to convert it into a solid ceramic structure, retaining the intricate shape. google.comgoogle.com This integration of AM with PDCs overcomes many limitations of conventional fabrication, enabling the creation of advanced ceramic parts for industries like aerospace and defense. acs.orgaip.org

Influence on Material Microstructure and Properties

The addition of boron through precursors like this compound has a profound effect on the microstructure and resultant properties of the final material. In polymer-derived ceramics, boron incorporation can increase the thermal stability of the amorphous structure up to very high temperatures (e.g., 2000°C). acs.org It can also stimulate the nucleation of specific crystalline phases, such as boron nitride (BN), within the ceramic matrix, which enhances thermomechanical stability. acs.org

Table 1: General Effects of Boron Incorporation on Material Properties

| Property Affected | Influence of Boron | Resulting Outcome |

| Thermal Stability | Increases resistance to decomposition and crystallization at high temperatures. acs.org | Enhanced performance in high-temperature environments. nih.gov |

| Microstructure | Promotes finer grain sizes and can form secondary hard phases (borides). bibliotekanauki.pl | Improved mechanical strength and hardness. bibliotekanauki.plmdpi.com |

| Hardness | Increases due to the formation of hard boride phases and grain refinement. mdpi.com | Greater resistance to wear and abrasion. |

| Crosslinking Density | Acts as a crosslinking agent in polymer precursors. nih.gov | Higher ceramic yield and improved dimensional stability after pyrolysis. |

Advanced Materials for High-Temperature and Structural Applications

The properties imparted by boron-containing precursors make them suitable for creating advanced materials for demanding environments. Boron-modified organosilicon polymers are developed specifically for their high thermal stability and flame retardancy, making them candidates for use in harsh conditions. nih.gov The resulting ceramics, such as SiBCN, exhibit exceptional stability at temperatures exceeding 1500°C, making them valuable for aerospace applications, including components for hypersonic vehicles and rocket propulsion systems. acs.orgaip.org

The high hardness and wear resistance of materials containing boron-derived phases also make them suitable for structural components in the nuclear, chemical, and automotive industries. mdpi.com The ability to fabricate these advanced ceramic materials into complex shapes via additive manufacturing further expands their potential use in next-generation technologies where both intricate design and extreme environmental resistance are required. aip.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. wikipedia.org For Boron vinyldimethylsiloxide, MS confirms the molecular formula (C₁₂H₂₇BO₃Si₃) and offers structural clues through the analysis of its fragmentation patterns. libretexts.org

A key feature in the mass spectrum of boron compounds is the characteristic isotopic pattern arising from the two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). rsc.org This results in molecular ion peaks (and fragment peaks containing boron) appearing as a distinctive cluster, which serves as a definitive signature for the presence of a single boron atom.

Electron impact (EI) or softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be employed. nih.gov Under fragmentation conditions, characteristic losses would be expected, such as the loss of a vinyl group (27 Da), a methyl group (15 Da), or larger vinyldimethylsiloxy fragments. The analysis of these fragments helps to piece together the molecular structure. youtube.com

Interactive Table: Isotopic Pattern for Molecular Ion [M]⁺ of this compound

| Ion | Calculated m/z | Isotope Composition | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | 313.14 | C₁₂H₂₇¹⁰BO₃Si₃ | ~24.8 (of M-1 peak) |

| [M+1]⁺ | 314.14 | C₁₂H₂₇¹¹BO₃Si₃ | 100 |

| [M+2]⁺ | 315.14 | Due to ¹³C, ²⁹Si isotopes | ~25.5 |

Note: Abundances are relative to the most intense peak (containing ¹¹B) set to 100%.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for assessing the purity of this compound and for separating it from reaction precursors or byproducts.

Gas Chromatography (GC): Given the volatility of this compound (Boiling Point: 75°C at 5mm Hg), gas chromatography is a suitable technique for purity analysis. chemwhat.comlookchem.com When coupled with a mass spectrometer (GC-MS), it provides separation and identification of the main component as well as any volatile impurities. nih.gov The choice of a suitable capillary column is important to avoid on-column degradation or bleed that can interfere with the analysis of siloxane compounds. chromatographyonline.comfrontiersin.org

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile siloxanes, HPLC can also be used, particularly for monitoring the disappearance of non-volatile starting materials or for analyzing potential hydrolysis products like boric acid. Reverse-phase HPLC with a suitable organic mobile phase could be employed. Detection might be challenging due to the lack of a strong UV chromophore, potentially requiring a universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. Although direct DFT studies on Boron vinyldimethylsiloxide are scarce, the electronic properties of the fundamental B-O-Si linkage and related vinylsilane and boronic ester compounds have been explored. These studies provide a basis for understanding the electronic characteristics of this compound.

DFT calculations on similar borasiloxanes have been used to investigate their nonlinear optical properties, suggesting that the electronic nature of the substituents on both the boron and silicon atoms can significantly impact the molecular orbitals and electronic transitions. nih.gov For this compound, the vinyl group's π-system can participate in electronic interactions with the silicon d-orbitals, a common feature in organosilicon chemistry that affects the molecule's frontier molecular orbitals (HOMO and LUMO). The dimethyl groups on the silicon are primarily electron-donating through inductive effects, further modulating the electronic environment of the silicon atom.

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling, particularly using DFT, is instrumental in elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating reaction energy profiles. For this compound, several reaction pathways can be computationally explored based on the reactivity of its functional groups: the vinylsilane moiety and the boronic ester linkage.

Analysis of Transition States and Reactive Intermediates

The vinyl group of this compound is susceptible to various reactions, including electrophilic additions, radical reactions, and transition-metal-catalyzed transformations. Computational studies on the hydrosilylation of vinylsilanes, for example, have detailed the transition state structures and energies involved in the formation of new Si-C bonds. researchgate.net Similarly, the reaction of the vinyl group with electrophiles would proceed through carbocationic intermediates, the stability of which can be assessed computationally.

The B-O-Si linkage can undergo hydrolysis, a common reaction for boronic esters and siloxanes. Computational modeling can be employed to study the mechanism of this hydrolysis, likely involving the coordination of water molecules to the boron or silicon centers, followed by proton transfer and bond cleavage. The transition states for these processes would involve hypervalent silicon or boron species.

Prediction of Reactivity and Selectivity

By calculating the energies of reactants, transition states, and products, computational models can predict the feasibility and selectivity of various reactions involving this compound. For instance, in reactions involving the vinyl group, the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity can be predicted by comparing the activation energies of the different possible pathways.

Computational studies on the reactivity of vinylsilanes in cycloaddition reactions have shown that the silyl group can influence the chemo- and regioselectivity of the reaction. nih.gov These insights can be applied to predict how the vinyldimethylsiloxy group in this compound would direct the outcomes of similar reactions. Furthermore, the Lewis acidity of the boron atom can be computationally evaluated to predict its interaction with Lewis bases and its potential role as a catalyst or catalyst precursor.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational flexibility and intermolecular interactions. While specific MD simulations for this compound are not reported, simulations of related polysiloxanes and organosilicon compounds provide a framework for understanding its potential behavior. mdpi.comresearchgate.net

Intermolecular interactions are crucial for understanding the bulk properties of this compound. MD simulations can model these interactions, which would be dominated by van der Waals forces due to the nonpolar hydrocarbon portions (vinyl and methyl groups). However, the polar B-O-Si linkage can participate in dipole-dipole interactions. In the presence of other polar molecules or surfaces, these interactions would play a significant role in the material's properties. For instance, MD simulations have been used to study the interactions between polydimethylsiloxane (B3030410) (PDMS) and silica surfaces, revealing the importance of van der Waals forces and hydrogen bonding (if hydroxyl groups are present). researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. wikipedia.orgdrugdesign.org While no specific QSAR studies on this compound derivatives are available, the principles of QSAR can be applied to this class of compounds to guide the design of new materials with desired properties.

To develop a QSAR model for derivatives of this compound, a dataset of compounds with varying substituents would be required, along with their measured activities or properties. The substituents could be varied at the vinyl group, the methyl groups on the silicon, or by replacing the vinyldimethylsiloxy group with other functional groups.

A variety of molecular descriptors can be calculated for each derivative, including:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific steric parameters.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

These descriptors can then be correlated with the observed activity or property using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms. nih.gov Such models could be used to predict the properties of new, unsynthesized derivatives, thereby accelerating the discovery of new materials. QSAR studies have been successfully applied to various organoboron and organosilicon compounds to model properties like toxicity and biological activity, demonstrating the potential of this approach for the derivatives of this compound. nih.govresearchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The synthesis of organoboron compounds, including borasiloxanes, is an area of continuous evolution, with research aimed at improving efficiency, selectivity, and sustainability. rsc.orgnih.gov While traditional methods often involve the direct reaction of vinyldimethylsiloxane with boron-containing reagents like boron trihalides, future research is pivoting towards more sophisticated and greener alternatives. smolecule.com

Emerging strategies include:

Radical Hydroboration: This serves as an alternative to conventional hydroboration, proceeding through a different mechanism that involves the generation of a boryl radical. rsc.org Research in this area focuses on developing new thermochemical, photochemical, and electrochemical methods to efficiently generate these radicals from precursors like N-heterocyclic carbene borane (B79455) or bis(pinacolato)diboron. rsc.org

Photochemical Synthesis: Photoinduced reactions are gaining significant attention as they can activate a variety of precursors, leading to borylation methods with broader substrate scopes. nih.gov This approach offers a pathway to generate reactive intermediates under mild conditions. nih.gov

Metal-Free Catalysis: A significant trend is the development of transition-metal-free catalytic borylation of unsaturated compounds like alkynes and alkenes. nih.gov These methods often rely on activating a diboron (B99234) reagent with a simple Lewis base to create a nucleophilic boryl species, avoiding the cost and potential toxicity of transition metal catalysts. nih.gov

Advanced Catalytic Systems: Researchers are exploring novel catalytic routes, such as the highly selective O-borylation of silanols with vinylboronates catalyzed by ruthenium-hydride complexes. rsc.orgnih.gov Concurrently, there is a push towards using more sustainable heterogeneous catalysts, such as those based on copper, which can be easily recovered and reused, offering an advantage over noble metal systems. rsc.org

| Synthetic Approach | Description | Potential Advantages |

|---|---|---|

| Traditional Direct Reaction | Reaction of vinyldimethylsiloxane with boron trihalides. smolecule.com | Straightforward, established method. |

| Radical Hydroboration | Involves the generation and addition of a boryl radical to an unsaturated bond. rsc.org | Alternative reaction mechanism, potential for different selectivity. |

| Photochemical Synthesis | Uses light to generate reactive intermediates for borylation. nih.gov | Mild reaction conditions, broader substrate scope. |

| Metal-Free Catalysis | Employs Lewis bases to activate diboron reagents, avoiding transition metals. nih.gov | Reduced cost, lower toxicity, environmentally benign. |

| Heterogeneous Catalysis | Utilizes solid catalysts (e.g., copper-based) that are easily separated and reused. rsc.org | Catalyst reusability, simplified purification. |

Development of New Catalytic Transformations

Future research is not only focused on new ways to synthesize boron vinyldimethylsiloxide but also on how this compound and its derivatives can be used in novel catalytic transformations. Organoboron compounds are pivotal in organic synthesis, most notably in C-C bond-forming reactions like the Suzuki-Miyaura coupling. nih.gov

An important area of investigation is borylative coupling , a catalytic reaction where the carbon-boron (C-B) bond in vinyl boronates is activated by ruthenium-hydride catalysts. researchgate.net This activation allows the boryl group to be transferred to other unsaturated molecules like olefins, creating new functionalized vinylboronic derivatives. researchgate.net Exploring the reactivity of the Si-O-B linkage in this compound within such catalytic cycles presents a significant opportunity for developing new chemical transformations.

Furthermore, there is growing interest in the potential for organoboron compounds to act as catalysts themselves. nih.gov For instance, certain boronic acids have been successfully employed as organocatalysts in enantioselective reactions and for amide bond formation. nih.govmit.edu A future research direction would be to investigate the Lewis acidic properties of the boron center in this compound to determine its potential as a catalyst for various organic reactions, potentially leading to new, metal-free catalytic systems.

Advanced Materials Development with Enhanced Functionality

The unique hybrid structure of this compound makes it an attractive precursor for advanced materials. smolecule.com The presence of the vinyl group provides a reactive site for polymerization, while the borosiloxane backbone offers the potential for unique thermal and chemical properties.

Key areas for future materials research include:

Hybrid Inorganic-Organic Polymers: The vinyl functionality allows the molecule to be incorporated into polymer chains, particularly silicones. Vinyl-functional silicones are well-known precursors for silicone elastomers and rubbers through hydrosilylation (addition-cure) or peroxide-activated processes. gelest.com Incorporating boron into the siloxane structure could lead to materials with enhanced thermal stability, altered mechanical properties, or improved flame retardancy.

Precursors for Boron-Containing Ceramics: Organoboron polymers can serve as single-source precursors to highly refractory materials like boron carbide. iupac.org Research into the pyrolysis of polymers derived from this compound could open pathways to boron-containing ceramics in processed forms like nanofibers or coatings, which are valuable for their hardness and high-temperature stability. iupac.org

Functionalized Silsesquioxanes: Silsesquioxanes (SQs) are cage-like compounds used to create advanced hybrid materials. acs.org Introducing boron functionalities into vinyl-substituted silsesquioxane cages is a novel strategy for creating materials with tailored properties for applications in catalysis or as functional additives. acs.org

| Potential Material | Precursor Role of this compound | Potential Enhanced Functionality |

|---|---|---|

| Boron-Modified Silicone Elastomers | Acts as a monomer or cross-linker in addition-cure systems. gelest.com | Improved thermal stability, flame retardancy, modified mechanical properties. |

| Boron Carbide Ceramics | Used to create a polymeric precursor that is pyrolyzed to form the ceramic. iupac.org | High hardness, high-temperature stability, neutron absorption. iupac.org |

| Hybrid Silsesquioxane Materials | Incorporates boron functionalities into vinyl-silsesquioxane cages. acs.org | Tailored chemical reactivity, novel catalytic sites, modified surface properties. |

Integration with Sustainable Chemistry Principles

The principles of green and sustainable chemistry are increasingly guiding chemical research. ethernet.edu.et Future work on this compound is expected to align with these principles by focusing on several key areas:

Atom Economy: Developing synthetic routes, such as catalytic addition reactions, that maximize the incorporation of all reactant atoms into the final product, minimizing waste. researchgate.net

Energy Efficiency: Employing methods like photocatalysis that can operate at ambient temperatures, reducing the energy consumption associated with traditional thermal methods. nih.gov

Renewable Reagents and Catalysts: Moving away from stoichiometric, single-use reagents toward catalytic systems. ethernet.edu.et A major focus is the shift from precious and noble metal catalysts (e.g., palladium, ruthenium) to more abundant and less toxic alternatives like copper, or eliminating metals entirely in favor of organocatalysis. nih.govrsc.org

Benign Solvents and Processes: Exploring polycondensation reactions in alternative media, such as an excess of acetic acid, which can serve as both a solvent and a catalyst, providing a more environmentally friendly process. mdpi.com

Interdisciplinary Research Opportunities

The distinct chemical nature of this compound opens doors to a wide range of interdisciplinary applications, bridging chemistry with materials science, medicine, and electronics.

Medicinal Chemistry: Organoboron compounds are critical precursors in the development of pharmaceuticals, including enzyme inhibitors. mit.edumdpi.com As an intermediate for synthesizing functionalized vinyl boronates, this compound could play a role in creating building blocks for new therapeutic agents. smolecule.com

Analytical Chemistry and Sensing: The Lewis acidic character of the boron atom can be exploited for sensing applications. nih.gov Boronic acids are known to interact with diols, such as those found in carbohydrates, suggesting that materials functionalized with this compound could be developed into sensors for biological molecules or fluoride (B91410) ions. nih.gov

Advanced Electronics and Energy: Boron-containing materials, particularly boron carbide, possess unique electronic properties and are studied for high-temperature thermoelectric applications, which involve converting heat directly into electricity. iupac.org Precursors like this compound could be instrumental in fabricating these materials for potential use in power generation in extreme environments. iupac.org

Q & A

Q. How can isotopic labeling (10B^{10}\text{B}10B/11B^{11}\text{B}11B) of this compound enhance mechanistic studies of its hydrolysis pathways?

- Methodological Answer : Synthesize isotopically enriched analogs using - or -boron trifluoride etherate as starting materials. Track hydrolysis products via isotope-ratio MS or NMR line-shape analysis. Compare kinetic isotope effects (KIEs) to distinguish between associative vs. dissociative hydrolysis mechanisms. Pair with DFT calculations to map energy barriers .

Q. What role does the electronic structure of this compound play in its catalytic activity for C–H borylation reactions?

- Methodological Answer : Use X-ray absorption spectroscopy (XAS) to probe boron’s electron density and coordination geometry. Correlate with Hammett parameters of substituents on the vinyl group to quantify electronic effects. Test catalytic efficiency in borylation of aromatic substrates (e.g., benzene derivatives) under standardized conditions, comparing turnover frequencies (TOFs) and yields. Computational NBO analysis can quantify charge transfer effects .

Q. How can researchers mitigate boron memory effects in ICP-MS quantification of this compound degradation products?

- Methodological Answer : Memory effects arise from boron adsorption on instrument surfaces. Precondition the ICP-MS with 2% HNO and 0.5% HF rinses between runs. Use a microconcentric nebulizer to reduce sample uptake. Validate recovery rates using isotopically enriched internal standards (e.g., -citric acid). For complex matrices, employ ion chromatography coupled with ICP-MS to separate boron species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.